molecular formula C26H26ClN3O2 B244354 N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide

Cat. No. B244354
M. Wt: 448 g/mol
InChI Key: MYGDZMIPEUVFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide involves the selective binding to the dopamine D3 receptor. This binding leads to the modulation of dopamine signaling in the brain, which can have a significant impact on the treatment of neurological disorders. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide have been extensively studied. It has been found to have a high affinity for the dopamine D3 receptor, which leads to the modulation of dopamine signaling in the brain. This can have a significant impact on the treatment of neurological disorders. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide. One potential direction is the development of new drugs based on this compound for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for the development of new drugs.

Synthesis Methods

The synthesis of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide involves the reaction of 3-chloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with piperazine to form the final product. This synthesis method has been optimized to produce high yields of pure N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide.

Scientific Research Applications

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to have a high affinity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. This compound has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of several cancer cell lines.

properties

Molecular Formula

C26H26ClN3O2

Molecular Weight

448 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C26H26ClN3O2/c1-18-6-5-8-20(16-18)25(31)28-21-10-11-24(23(27)17-21)29-12-14-30(15-13-29)26(32)22-9-4-3-7-19(22)2/h3-11,16-17H,12-15H2,1-2H3,(H,28,31)

InChI Key

MYGDZMIPEUVFAK-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl

Origin of Product

United States

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